molecular formula C12H8O5 B15164522 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid CAS No. 183736-77-8

7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B15164522
CAS No.: 183736-77-8
M. Wt: 232.19 g/mol
InChI Key: MCAUYVWXGSMQSP-UHFFFAOYSA-N
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Description

7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its ability to fluoresce under specific conditions makes it valuable in cell biology and molecular biology studies .

Medicine: The compound has shown potential in medicinal chemistry as an anti-inflammatory, anticoagulant, and anticancer agent. Its derivatives are being explored for their therapeutic properties and potential use in drug development .

Industry: In the industrial sector, the compound is used in the production of dyes, perfumes, and optical brighteners. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it may inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators. As an anticoagulant, it may interfere with the coagulation cascade, preventing blood clot formation .

Comparison with Similar Compounds

Uniqueness: 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid stands out due to its acetyl and carboxylic acid functional groups, which confer unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry .

Properties

CAS No.

183736-77-8

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

7-acetyl-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H8O5/c1-6(13)7-2-3-8-4-9(11(14)15)12(16)17-10(8)5-7/h2-5H,1H3,(H,14,15)

InChI Key

MCAUYVWXGSMQSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

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